
(2-Aminomethyl-pyridin-4-YL)-carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Aminomethyl-pyridin-4-YL)-carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 887579-50-2 . It has a molecular weight of 223.27 and its IUPAC name is tert-butyl 2-(aminomethyl)-4-pyridinylcarbamate . The compound is in the form of an off-white solid .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H17N3O2 . The InChI Code is 1S/C11H17N3O2/c1-11(2,3)16-10(15)14-8-4-5-13-9(6-8)7-12/h4-6H,7,12H2,1-3H3,(H,13,14,15) .Physical And Chemical Properties Analysis
The compound is an off-white solid . Its exact mass is 223.13200 and it has a LogP value of 2.60120 . Unfortunately, information on its density, boiling point, melting point, and flash point is not available .Wissenschaftliche Forschungsanwendungen
Synthesis and Crystallography
The compound (2-Aminomethyl-pyridin-4-YL)-carbamic acid tert-butyl ester, similar to its analogs, is often synthesized for crystallographic studies. These compounds are characterized by techniques like FT-NMR and FT-IR spectroscopy, and their crystal structures are analyzed through X-ray diffraction studies. For example, a related compound, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, demonstrated unique crystal packing and intermolecular interactions in its crystalline form (Kant, Singh, & Agarwal, 2015).
Reactivity Studies
The reactivity of oximino carbonates and carbamates of similar pyridylacetic acid esters has been a subject of study. These compounds exhibit diverse reactions under different conditions, offering insights into their chemical behavior. For instance, anti-oximes of 2-pyridylacetic acid esters can transform into pyridine-2-carbonitrile, showcasing their potential reactivity and utility in various chemical transformations (Kim, Lantrip, & Fuchs, 2001).
Application in Organic Synthesis
These compounds are often used in organic synthesis, particularly in the formation of various heterocyclic compounds and as intermediates in synthetic pathways. For example, they are utilized in the synthesis of complex structures like pyrrolo[2,1-a]isoquinolines (Garcia, Arrasate, Lete, & Sotomayor, 2006) and in the creation of novel heterocyclic substituted α-amino acids (Adlington, Baldwin, Catterick, Pritchard, & Tang, 2000).
Photochemical Applications
The compound's derivatives are also explored in photochemical applications, such as in the synthesis of pyrrole precursors used in the production of compounds like prodigiosin. These reactions involve singlet oxygen and nucleophiles, leading to the formation of varied substituted pyrroles (Wasserman, Xia, Wang, Petersen, Jorgensen, Power, & Parr, 2004).
Structural Studies
Investigations into the structures of these compounds and their derivatives are crucial in understanding their potential applications. Such studies often involve the synthesis of triorganostannyl esters and their structural analysis using X-ray crystallography and spectroscopy (Tzimopoulos et al., 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(aminomethyl)pyridin-4-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-8-4-5-13-9(6-8)7-12/h4-6H,7,12H2,1-3H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTNEUYNPHHOKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NC=C1)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)acetamide](/img/structure/B2416647.png)
![N-[[(2R,3S)-1-Cyclopropyl-5-oxo-2-pyridin-4-ylpyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2416648.png)

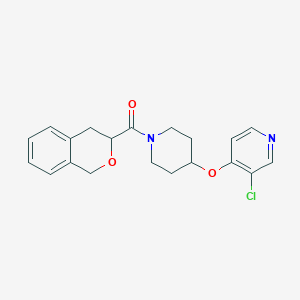
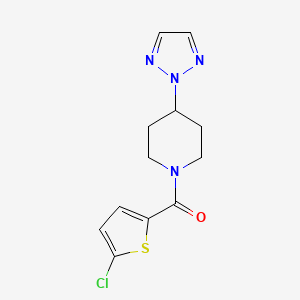
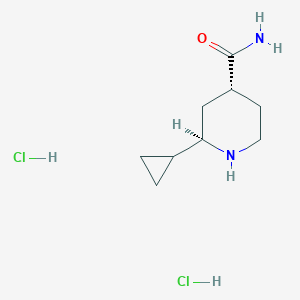
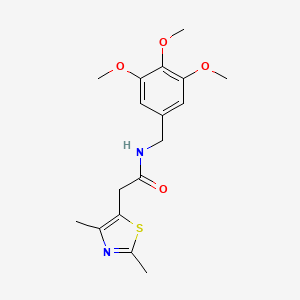
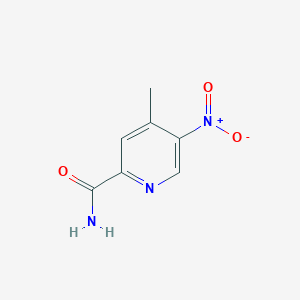

![N-(3,4-dimethoxybenzyl)-4-[(2,4-dioxo-1,3-thiazolan-5-yl)methyl]benzenesulfonamide](/img/structure/B2416663.png)
![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2416664.png)
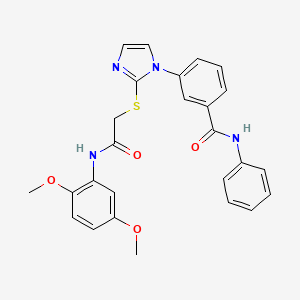
![N-(2-(trifluoromethyl)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2416666.png)